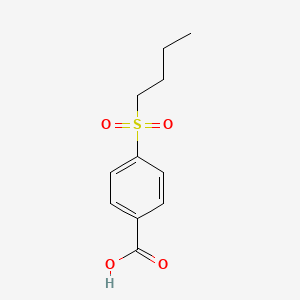

Benzoic acid, 4-(butylsulfonyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

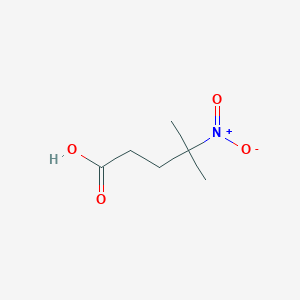

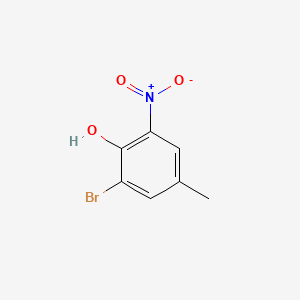

The synthesis of benzoic acid derivatives, including those with butylsulfonyl groups, often involves multi-step reactions characterized by nitration, oxygenation, or sulfonylation. For instance, the synthesis of 2-nitro-4-methylsulfonyl benzoic acid from 4-methylsulfonyl toluene using nitric acid as the oxidizing agent showcases a method with high yield and purity, highlighting the feasibility and efficiency of synthesizing such compounds under mild conditions with economic benefits (Jia-bin, 2010).

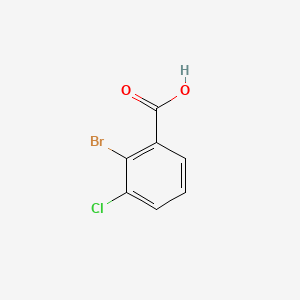

Molecular Structure Analysis

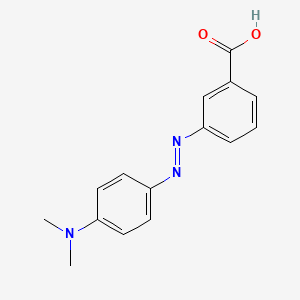

The molecular structure of benzoic acid derivatives, including the 4-(butylsulfonyl)- variant, is crucial in determining their reactivity and properties. X-ray structural characterization and Hirshfeld surface analysis have been used to detail the geometries and intermolecular interactions of such compounds. For example, the study of 4-(2-nitrophenylsulfonamido)benzoic acid and its tri-n-butyltin(IV) complex reveals a monomeric form in solution that turns into a polymer in its crystalline structure, showcasing a complex geometry that impacts its chemical behavior (Bomfim Filho et al., 2019).

Chemical Reactions and Properties

Benzoic acid, 4-(butylsulfonyl)-, undergoes various chemical reactions, including sulfonylation and oxidation. Copper-mediated ortho C-H sulfonylation of benzoic acid derivatives with sodium sulfinates, employing an 8-aminoquinoline moiety as a bidentate directing group, is an example of achieving high yields of aryl sulfones with excellent regioselectivity (Liu et al., 2015). This highlights the compound's versatility in participating in selective chemical transformations.

Physical Properties Analysis

The physical properties of benzoic acid, 4-(butylsulfonyl)-, such as solubility, melting point, and crystalline structure, play a significant role in its applications and handling. These properties are influenced by the molecular structure and intermolecular forces present within the compound. Detailed analysis of these properties requires specific studies focusing on the physical characterization of the compound.

Chemical Properties Analysis

The chemical properties of benzoic acid derivatives, including reactivity, stability, and acidity, are influenced by the presence of the butylsulfonyl group. Studies on similar compounds, such as the synthesis and properties of sulfonamides and sulfones, reveal insights into the reactivity patterns, highlighting how the sulfonyl group affects the overall chemical behavior of the compound (Guinchard et al., 2005).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- 4-(Substituted phenylsulfonamido)benzoic acids, including variants similar to Benzoic acid, 4-(butylsulfonyl)-, have been synthesized using fly-ash:H3PO3 nano catalyst and ultrasound irradiation. These compounds have shown significant antimicrobial activities, tested using the Bauer-Kirby disc diffusion method (Dineshkumar & Thirunarayanan, 2019).

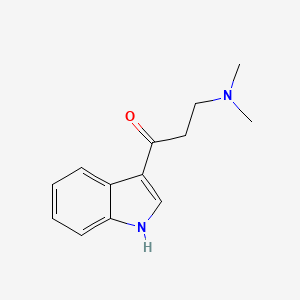

Metabolic Pathways in Drug Development

- In the context of drug development, certain benzoic acid derivatives undergo metabolic transformations. For example, Lu AA21004, an antidepressant, is metabolized into various compounds, including a benzoic acid derivative (Hvenegaard et al., 2012).

Functional Antagonists in Medicinal Chemistry

- Benzoic acid derivatives have been studied for their potential as functional PGE2 antagonists, specifically targeting the EP1 receptor subtype. Modifications of the phenyl-sulfonyl moiety, including using more hydrophilic heteroarylsulfonyl moieties, have optimized antagonist activity (Naganawa et al., 2006).

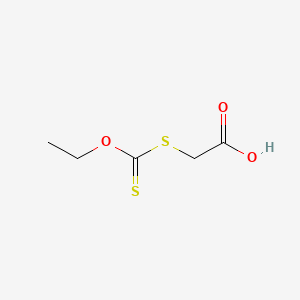

Chemical Synthesis and Catalysis

- Benzoic acid derivatives have been utilized in various chemical synthesis and catalysis processes. For instance, benzoic acid adds to oleic acid using methanesulfonic acid as a catalyst, forming an addition product (Eisner, Perlstein & Ault, 1963).

Electrochemical Methods in Drug Preparation

- Electrochemical methods have been employed for the preparation of certain benzoic acid derivatives, such as 4-(Di-n-propylsulfamyl)benzoic acid, which is an important drug ingredient (Michman & Weiss, 1990).

X-Ray Structural Characterization

- Benzoic acid derivatives have been characterized using X-ray diffraction and other spectroscopic methods to understand their molecular structure, as seen in the study of 4-(2-nitrophenylsulfonamido)benzoic acid and its tri-n-butyltin(IV) complex (Bomfim Filho et al., 2019).

Role in Inducing Stress Tolerance in Plants

- Benzoic acid and its derivatives have been evaluated for their role in inducing multiple stress tolerance in plants. It has been found effective at lower concentrations compared to salicylic acid or its derivatives (Senaratna et al., 2004).

Propriétés

IUPAC Name |

4-butylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-2-3-8-16(14,15)10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKOZGCANJUKEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60142894 |

Source

|

| Record name | Benzoic acid, 4-(butylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-(butylsulfonyl)- | |

CAS RN |

100059-51-6 |

Source

|

| Record name | Benzoic acid, 4-(butylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100059516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(butylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60142894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)

![4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride](/img/structure/B1265913.png)